molecular formula C24H14Cl4N6O5 B4299997 N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]

N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]

Cat. No.: B4299997
M. Wt: 608.2 g/mol
InChI Key: VOPDFLAJHWAXFU-UHFFFAOYSA-N
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Description

N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] is a complex organic compound that belongs to the class of oxadiazoles and isoxazoles This compound is characterized by its unique structure, which includes an oxadiazole ring and two isoxazole rings substituted with dichlorophenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] typically involves multiple steps, starting with the preparation of the oxadiazole and isoxazole intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, column chromatography, and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole and isoxazole rings act as electron-withdrawing groups, which can modulate the activity of enzymes and receptors . This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] stands out due to its unique combination of oxadiazole and isoxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[4-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,2,5-oxadiazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl4N6O5/c1-9-15(19(31-37-9)17-11(25)5-3-6-12(17)26)23(35)29-21-22(34-39-33-21)30-24(36)16-10(2)38-32-20(16)18-13(27)7-4-8-14(18)28/h3-8H,1-2H3,(H,29,33,35)(H,30,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPDFLAJHWAXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NON=C3NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl4N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]
Reactant of Route 2
Reactant of Route 2
N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]
Reactant of Route 3
N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]
Reactant of Route 4
Reactant of Route 4
N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]
Reactant of Route 5
Reactant of Route 5
N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]
Reactant of Route 6
Reactant of Route 6
N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]

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